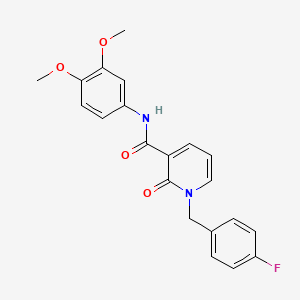![molecular formula C13H10ClN3O B2994274 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956438-87-2](/img/structure/B2994274.png)
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile” is a chemical compound with the molecular formula C13H10ClN3O . It has a molecular weight of 259.69 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorophenyl, formyl, and pyrazol groups.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 259.69 .Scientific Research Applications
Molecular Structure and Spectroscopic Studies
Research on compounds similar to 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has revealed their intricate molecular structures and spectroscopic features. These studies provide insights into their vibrational properties, electronic transitions, and the stability of the molecules based on quantum chemical calculations. For instance, studies have employed Density Functional Theory (DFT) to understand the molecular geometries, vibrational spectra, and electronic properties, highlighting their potential in molecular electronics and photonics applications Sivakumar et al., 2021.
Antimicrobial and Anticancer Activities
Some derivatives of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile have shown promising antimicrobial and anticancer activities. These findings are pivotal for drug discovery, offering a starting point for the development of new therapeutic agents. The antimicrobial properties are assessed through various assays against bacteria and fungi, indicating the potential of these compounds in treating infectious diseases. Moreover, their anticancer activities have been explored through molecular docking studies, which simulate the interaction between these compounds and cancer-related proteins, suggesting their role in designing anticancer drugs Viji et al., 2020.
Heterocyclic Synthesis
Compounds like 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile serve as key intermediates in the synthesis of complex heterocyclic structures. These structures are crucial in medicinal chemistry due to their biological activities. Research has demonstrated their utility in synthesizing a wide range of heterocyclic compounds, which are evaluated for their pharmacological activities. This not only expands the chemical space for drug development but also provides insights into the structure-activity relationships of these molecules Dawood et al., 2004.
Safety and Hazards
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-4-1-3-10(7-12)13-11(9-18)8-17(16-13)6-2-5-15/h1,3-4,7-9H,2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCNZSREXZPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2994194.png)
![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994195.png)
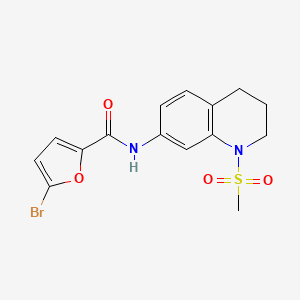
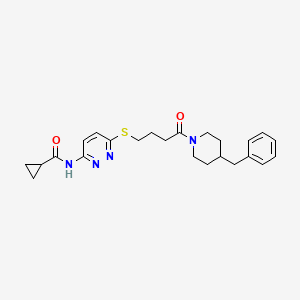



![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2994203.png)
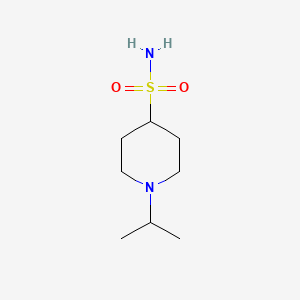
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2994207.png)
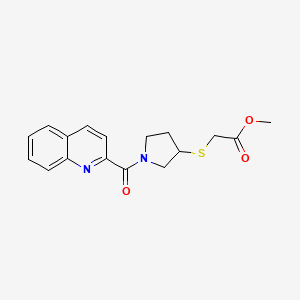
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2994212.png)
